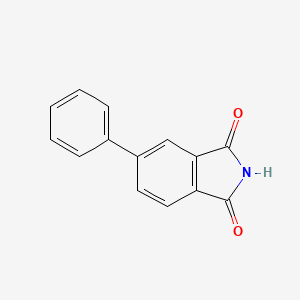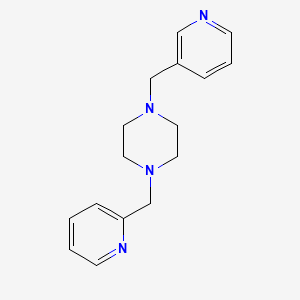![molecular formula C21H24F2N2O B10880044 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B10880044.png)
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 2-methyl-1-propanone groups. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with appropriate halogenated analogues through nucleophilic substitution . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated compounds in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as calcium channels in the case of its derivatives like flunarizine. The compound binds to these channels, inhibiting calcium influx and thereby exerting its pharmacological effects. This interaction is crucial in the treatment of conditions like migraines and vertigo.
Comparación Con Compuestos Similares
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A precursor in the synthesis of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE.
Flunarizine: A calcium channel blocker used in the treatment of migraines.
Lomerizine: Another calcium channel blocker with similar applications.
Uniqueness
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to serve as a versatile intermediate in the synthesis of various therapeutic agents highlights its importance in medicinal chemistry.
Propiedades
Fórmula molecular |
C21H24F2N2O |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C21H24F2N2O/c1-15(2)21(26)25-13-11-24(12-14-25)20(16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15,20H,11-14H2,1-2H3 |
Clave InChI |
OLFTUEWLVYYPJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879976.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10879984.png)
![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10879999.png)

![4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B10880018.png)
![4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10880023.png)

![3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10880030.png)
